Miltipolone

Vue d'ensemble

Description

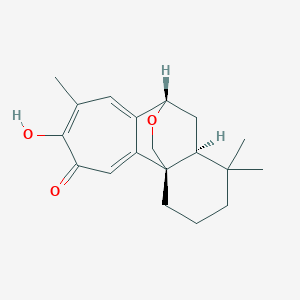

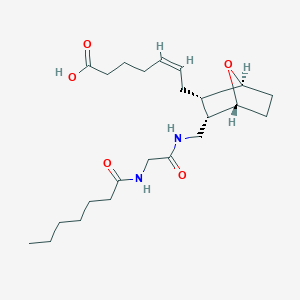

Miltipolone is a compound of interest due to its structural features and potential biological activities. It is primarily identified in traditional Chinese medicines like "Danshen" and has shown broad-spectrum inhibitory effects against cancer cell growth. The structural intricacies of this compound enable it to tautomerize between different forms, which are stabilized by intermolecular hydrogen bonds in its crystal structure. These unique structural characteristics contribute to its interaction with various metal ions, changing UV absorption values, which suggests a possible mechanism for its activity as a metal chelator, particularly with iron ions (Wang et al., 2011).

Synthesis Analysis

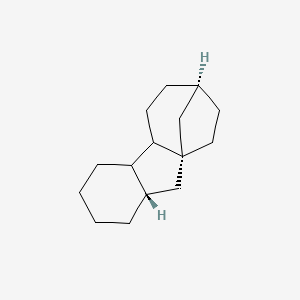

The synthesis of this compound and structurally related compounds involves complex organic reactions. For example, salviolone and this compound were isolated from the root of Salvia miltiorrhiza Bunge and their structures were elucidated using spectroscopic methods. The confirmation of salviolone's structure through total synthesis indicates the intricate synthetic routes that may also be applicable to this compound, showcasing the compound's complex molecular architecture and the synthetic challenge it presents (Haro et al., 1991).

Molecular Structure Analysis

This compound's molecular structure is characterized by its ability to tautomerize between different forms, a feature that is crucial for its biological activity and interactions with metal ions. This tautomerization is facilitated by the compound's structural features, including its benzotropolonoid and tropolonoid moieties, which are linked and stabilized by intermolecular hydrogen bonds in the crystal structure. These structural characteristics are fundamental to understanding this compound's chemical behavior and interactions (Wang et al., 2011).

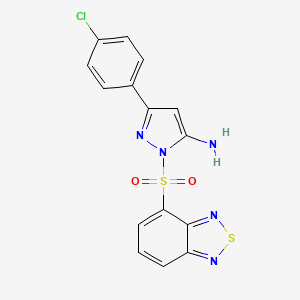

Chemical Reactions and Properties

This compound's chemical reactivity is highlighted by its interactions with various metal ions, which alter its UV absorption values. Specifically, its chelation with iron ions alters characteristic UV absorption peaks, suggesting that this compound acts as a metal chelator, a property that could be pivotal in its inhibitory activity against cancer cells. This chelating capacity indicates this compound's potential in forming complex compounds with metals, which could be leveraged in various chemical applications (Wang et al., 2011).

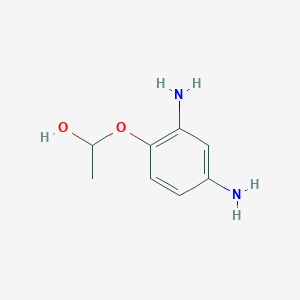

Physical Properties Analysis

While specific studies on this compound's physical properties are limited, its structural characteristics, such as the ability to tautomerize and form stable hydrogen-bonded structures in the crystal state, suggest that it possesses unique physical properties. These properties, including solubility, melting point, and crystallinity, are likely influenced by its molecular structure and the presence of functional groups capable of forming hydrogen bonds.

Chemical Properties Analysis

This compound exhibits distinctive chemical properties, particularly in its interaction with metal ions, which could be attributed to its functional groups and structural flexibility. The compound's ability to chelate with metals like iron, altering UV absorption peaks, demonstrates its reactive nature and potential as a chemical agent with specific affinities towards certain metal ions. This chelation activity not only underlines its role in biological systems but also suggests potential applications in areas like catalysis, where metal-ligand interactions are crucial (Wang et al., 2011).

Applications De Recherche Scientifique

Miltipolone as a Broad-Spectrum Inhibitor in Cancer Treatment

This compound has been identified as a potent broad-spectrum inhibitor against the growth of cancer cells. It was discovered through activity-driven screening of traditional Chinese medicines, particularly from "Danshen". The structural properties of this compound enable it to tautomerize between different forms and be stabilized by intermolecular O-H⋯O hydrogen bonds in its crystal structure. Remarkably, this compound has shown the ability to act as a chelator, particularly with Fe(2+), affecting its interaction with cancer cells and potentially conducting its inhibitory activity against cancer cell growth (Wang et al., 2011).

Structural and Cytotoxic Properties of this compound

In another study, this compound, alongside another compound salviolone, was isolated from the root of Salvia miltiorrhiza Bunge. The structural determination of this compound was achieved through spectroscopic methods. The significance of this research lies in the cytotoxic activities exhibited by these compounds against cultured cells, indicating their potential in developing new therapeutics for certain types of cancers (Haro et al., 1991).

Orientations Futures

Mécanisme D'action

Target of Action

Miltipolone is a potent cytotoxic compound isolated from the fresh root of Salvia miltiorrhiza It’s known to exhibit broad-spectrum inhibitory activity against the growth of cancer cells .

Mode of Action

It’s postulated that this compound acts as a metal ion chelator . It’s structural features allow it to easily tautomerize between different forms and is linked and stabilized by intermolecular O-H/O hydrogen bonds . The interaction of this compound with physiologically important ions in ddH2O solution changes UV absorption values . The chelation of this compound with Fe2+ or Fe3+ alters the characteristic UV absorption peaks . Only fe2+ reverses this compound’s inhibition against the growth of cancer cells .

Result of Action

This compound exhibits cytotoxic activities against cultured cells . This suggests that the compound may induce cell death or inhibit cell proliferation in cancer cells.

Action Environment

Environmental factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of many compounds .

Propriétés

IUPAC Name |

(1R,9S,11S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-11-7-12-13(8-14(20)17(11)21)19-6-4-5-18(2,3)16(19)9-15(12)22-10-19/h7-8,15-16H,4-6,9-10H2,1-3H3,(H,20,21)/t15-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCERTNNJMAPQRG-BXWFABGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

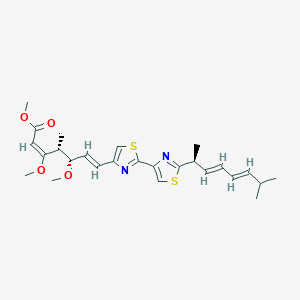

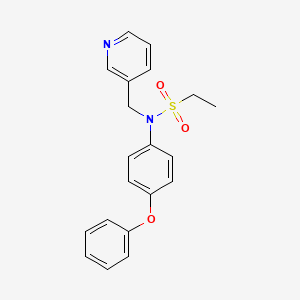

Feasible Synthetic Routes

Q & A

Q1: What is Miltipolone and what is its significance?

A1: this compound is a novel diterpenoid tropolone isolated from the fresh root of Salvia miltiorrhiza Bunge, also known as Danshen. [] It is characterized by its unique tropolonoid norditerpene structure and exhibits potent cytotoxic activity against cultured cells. [, ] This makes this compound a promising candidate for further research in developing potential anticancer therapies.

Q2: What is the structure of this compound and how was it determined?

A2: this compound possesses a unique tropolonoid norditerpene structure. [] Its structure was elucidated using a combination of spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ] Further confirmation of the structure was achieved through total synthesis of a related compound, Salviolone, which is a bisnorditerpenoid also found in Salvia miltiorrhiza. []

Q3: What are the known biological activities of this compound?

A3: this compound has demonstrated potent cytotoxic activity against various cancer cell lines. [, ] This activity suggests its potential as an anticancer agent. Further research is needed to understand its specific mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

Q4: Are there any other compounds similar to this compound found in Salvia miltiorrhiza?

A4: Yes, Salviolone, a bisnorditerpenoid possessing a benzotropolonoid moiety, was also isolated from the root of Salvia miltiorrhiza alongside this compound. [] Both compounds share structural similarities and exhibit cytotoxic activities, suggesting a potential link between their structure and biological function.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R, 5S, 6S)-3-[[(2R, 3R)-2-[[[(S)-2-amino-3-methyl-1-oxobutyl]amino]methyl]tetrahydro-3-furanyl]thio]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244489.png)

![(1R,8R,9S,10S,11R,12R,19R,20S,21S,22R)-9,10,11,20,21,22-hexahydroxy-3-[20-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhenicosyl]-14-[29-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytriacontyl]-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione](/img/structure/B1244490.png)

![2-(4-Fluorophenyl)-4-methoxy-3-(pyridin-4-YL)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B1244499.png)

![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1244506.png)

![N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine](/img/structure/B1244509.png)